

Structure-Activity Relationship of Triazole-Benzoic Acid Hybrids

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Compound of Interest

Compound Name: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
CAS No.: 1067613-97-1
Cat. No.: B1428619

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A Technical Guide for Medicinal Chemists and Drug Developers

Strategic Rationale: The Hybrid Advantage

In modern medicinal chemistry, the fusion of 1,2,3-triazoles and benzoic acid moieties represents a strategic "privileged scaffold" approach. This hybrid architecture addresses three critical bottlenecks in lead optimization: solubility, metabolic stability, and synthetic accessibility.

The Pharmacophore Synergy

- 1,2,3-Triazole (The Linker & Bioisostere):
 - Amide Bioisostere: Mimics the topological and electronic features of a trans-amide bond but is resistant to protease cleavage.
 - Dipolar Interactions: The high dipole moment (~5 D) allows for strong hydrogen bonding and dipole-dipole interactions with biological targets.

- -Stacking: The aromatic ring participates in stacking with phenylalanine, tyrosine, or tryptophan residues in binding pockets.
- Benzoic Acid (The Anchor):
 - Solubility Handle: The carboxylic acid group () ensures ionization at physiological pH, improving aqueous solubility—a common failure point for lipophilic drug candidates.
 - Salt Bridge Formation: Acts as a critical anchor by forming electrostatic interactions (salt bridges) with positively charged residues (Arginine, Lysine) in enzyme active sites (e.g., PTP1B, -glucosidase).

Synthetic Accessibility: The "Click" Chemistry Engine

The primary advantage of this scaffold is the ability to rapidly generate libraries using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.

Validated Protocol: CuAAC Synthesis of Triazole-Benzoic Acid Hybrids

Objective: Synthesis of 4-(4-substituted-1H-1,2,3-triazol-1-yl)benzoic acid.

Reagents:

- Azide Precursor: 4-Azidobenzoic acid (prepared from 4-aminobenzoic acid via diazotization).
- Alkyne: Terminal alkyne (R-CH₂-C≡CH).
- Catalyst:

(5 mol%).

- Reductant: Sodium Ascorbate (10 mol%).

- Solvent:

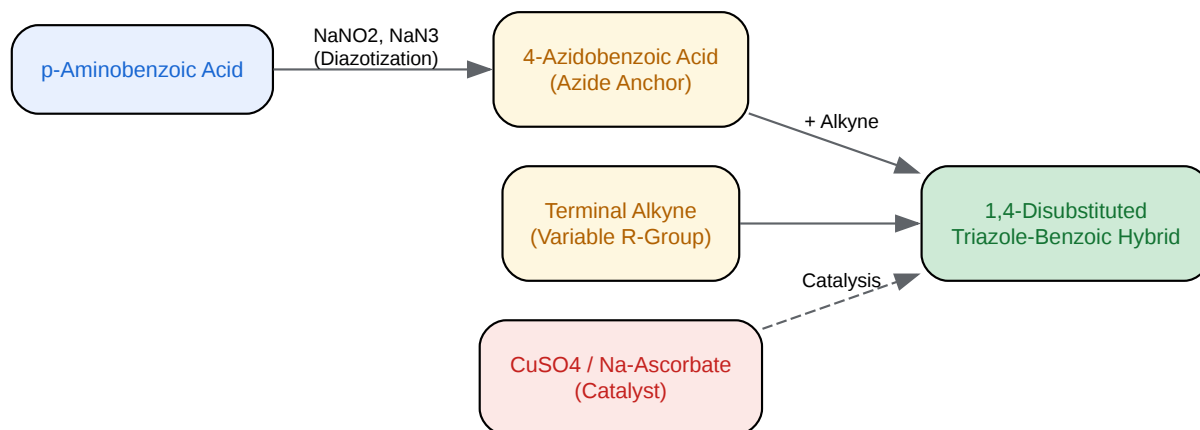
-BuOH :

(1:1 v/v).

Step-by-Step Workflow:

- Dissolution: Dissolve 4-azidobenzoic acid (1.0 equiv) and the terminal alkyne (1.0 equiv) in the -BuOH/ mixture.
- Catalysis: Add sodium ascorbate solution followed immediately by copper sulfate solution. The reaction mixture typically turns bright yellow or orange.
- Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
- Work-up:
 - Precipitation often occurs. Filter the solid.^[1]
 - If no precipitate, dilute with water (50 mL) and extract with ethyl acetate.
 - Wash organic layer with 5% (to remove Cu traces) and brine.
- Purification: Recrystallization from ethanol is usually sufficient; column chromatography is rarely needed due to the "click" nature.

Visualization: Synthetic Pathway & Logic



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Figure 1: The convergent synthesis of triazole-benzoic acid hybrids via CuAAC click chemistry allows for modular modification of the R-group.

SAR Analysis by Therapeutic Area

The structure-activity relationship (SAR) of these hybrids varies significantly depending on the biological target. Below is a breakdown of the critical substitution patterns.

A. Anticancer Agents (Cytotoxicity)

Target: MCF-7 (Breast), HCT-116 (Colon) cell lines.[2][3] Key Mechanism: Induction of Apoptosis.[4]

Structural Feature	SAR Insight	Impact on Activity
Triazole Isomer	1,2,4-triazole vs 1,2,3-triazole	1,2,4-triazoles often show superior cytotoxicity in specific benzoic acid hybrids due to altered H-bond geometry.
N-1 Phenyl Substituents	Electron-Releasing Groups (ERGs)	Positive: 4-amino, 4-methoxy, and 4-methyl groups on the phenyl ring attached to N-1 enhance potency ().[3]
N-1 Phenyl Substituents	Electron-Withdrawing Groups (EWGs)	Negative: Nitro (-) or Carboxy (-COOH) groups at this position generally reduce potency ().
5-Position (1,2,4-triazole)	Isothiocyanate / Nitrobenzylidene	Critical: Introduction of these moieties significantly boosts cytotoxicity, likely by covalent modification or strong -stacking.

Case Study: A 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative containing an isothiocyanate group demonstrated an

of 15.6

against MCF-7 cells while maintaining low toxicity against normal RPE-1 cells, suggesting a favorable therapeutic window [1].

B. Metabolic Disease (-Glucosidase Inhibitors)

Target:

-Glucosidase (Type 2 Diabetes management).

Structural Feature	SAR Insight	Impact on Activity
Benzoic Acid Position	Para- vs Meta-	Para-substitution is generally preferred, allowing the acid to reach the catalytic Arg/Lys residues while the triazole sits in the hydrophobic pocket.
Linker Length	Direct vs Alkyl Spacer	Direct attachment of the triazole to the benzoic acid phenyl ring is often more rigid and potent than flexible alkyl linkers.
Hydrophobic Tail	4-(Trifluoromethyl)phenyl	Adding a hydrophobic tail (e.g., -phenyl) to the triazole C-4 position enhances binding affinity () via hydrophobic interactions [2].

C. Antibacterial Activity

Targets: E. coli, S. aureus. [5][6]

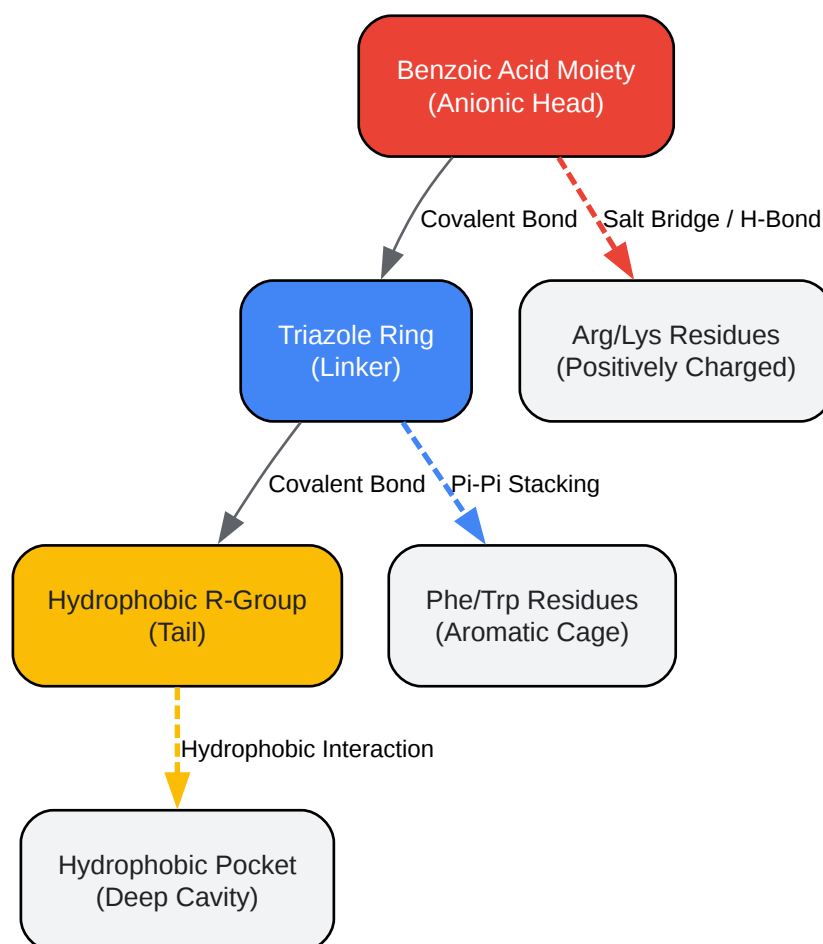
- Challenge: Simple triazole-benzoic acid hybrids often show weak antibacterial activity due to poor permeability across bacterial membranes (especially Gram-negative).
- Optimization: Converting the benzoic acid to a hydrazide or Schiff base often improves activity. However, the free acid is crucial if the target is extracellular or periplasmic.
- Solvent Effects: Activity is highly sensitive to formulation; DMSO or Dioxan formulations show better efficacy than DMF, likely due to bioavailability issues [3].

Molecular Modeling: The Binding Mode

Understanding the binding mode is essential for rational design. The following diagram illustrates the consensus binding mode for

-glucosidase inhibitors based on docking studies.

Visualization: Consensus Binding Map



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Figure 2: Consensus binding mode. The benzoic acid anchors the molecule via electrostatic interactions, while the triazole and R-group exploit hydrophobic pockets.

Future Outlook & Recommendations

- **Bioisosteric Replacement:** Consider replacing the benzoic acid with a tetrazole or acyl sulfonamide to improve membrane permeability while maintaining acidity.

- Multicomponent Reactions (MCR): Move beyond simple click chemistry. Use Ugi-Click or Passerini-Click reactions to introduce more diversity at the benzoic acid position.
- Toxicity Screening: Early screening on normal cell lines (like RPE-1) is mandatory. The triazole ring is generally safe, but specific R-groups (like nitro-aromatics) can introduce genotoxicity.

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